

Spectroscopic data for isopentyl pentyl phthalate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopentyl pentyl phthalate*

Cat. No.: B585367

[Get Quote](#)

A Comprehensive Spectroscopic Guide to Isopentyl Pentyl Phthalate

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **isopentyl pentyl phthalate**. Detailed experimental protocols and data visualizations are included to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ^1H and ^{13}C NMR spectral data for **isopentyl pentyl phthalate**.

Note: The following NMR data are predicted using computational models and should be used as a reference. Experimental verification is recommended.

1.1. Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **isopentyl pentyl phthalate** shows distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Atom Number(s)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1', 4'	7.72	Multiplet	2H	Aromatic Protons (ortho to C=O)
2', 3'	7.53	Multiplet	2H	Aromatic Protons (meta to C=O)
5	4.31	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
10	4.22	Triplet	2H	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
6	1.74	Quintet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
11	1.70	Multiplet	2H	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
12	1.54	Multiplet	1H	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
7	1.41	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
8	0.94	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
13, 14	0.96	Doublet	6H	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂

1.2. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Atom Number(s)	Chemical Shift (ppm)	Assignment
1, 2	167.5	Carbonyl Carbons (C=O)
3', 6'	132.3	Aromatic Carbons (ipso to C=O)
1', 4'	130.9	Aromatic Carbons (ortho to C=O)
2', 5'	128.8	Aromatic Carbons (meta to C=O)
5	65.2	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
10	64.0	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
11	37.4	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
6	28.3	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
7	28.2	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
12	25.1	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
8	22.4	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃
13, 14	22.5	-O-CH ₂ -CH ₂ -CH(CH ₃) ₂
9	14.0	-O-CH ₂ -CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for **isopentyl pentyl phthalate** are listed below.

Frequency Range (cm ⁻¹)	Vibration	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Alkyl
1730 - 1720	C=O Stretch	Ester
1600 - 1450	C=C Stretch	Aromatic Ring
1280 - 1100	C-O Stretch	Ester
750 - 700	C-H Bend (out-of-plane)	ortho-disubstituted Aromatic

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For phthalate esters, electron ionization (EI) is a common technique.

3.1. Key Fragmentation Data

The mass spectrum of **isopentyl pentyl phthalate** is expected to show a molecular ion peak (M^+) and several characteristic fragment ions.

m/z	Ion	Description
306	$[C_{18}H_{26}O_4]^{+}\bullet$	Molecular Ion
235	$[M - C_5H_{11}]^{+}$	Loss of the pentyl radical
236	$[M - C_5H_{10}]^{+}\bullet$	McLafferty rearrangement with loss of pentene
221	$[M - C_6H_{13}O]^{+}$	Alpha-cleavage with loss of the isopentoxy radical
149	$[C_8H_5O_3]^{+}$	Phthalic anhydride cation radical (base peak)
71	$[C_5H_{11}]^{+}$	Pentyl cation
57	$[C_4H_9]^{+}$	Butyl cation (from isopentyl group)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **isopentyl pentyl phthalate** are provided below.

4.1. NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the **isopentyl pentyl phthalate** sample.[\[1\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a clean, dry vial.[\[1\]](#)
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

Data Acquisition:

- The NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[2]
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, a proton-decoupled experiment is typically used. Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
- Process the data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

4.2. IR Spectroscopy (ATR-FTIR)

Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3][4]
- Place a single drop of the liquid **isopentyl pentyl phthalate** sample directly onto the center of the ATR crystal.[3][5]

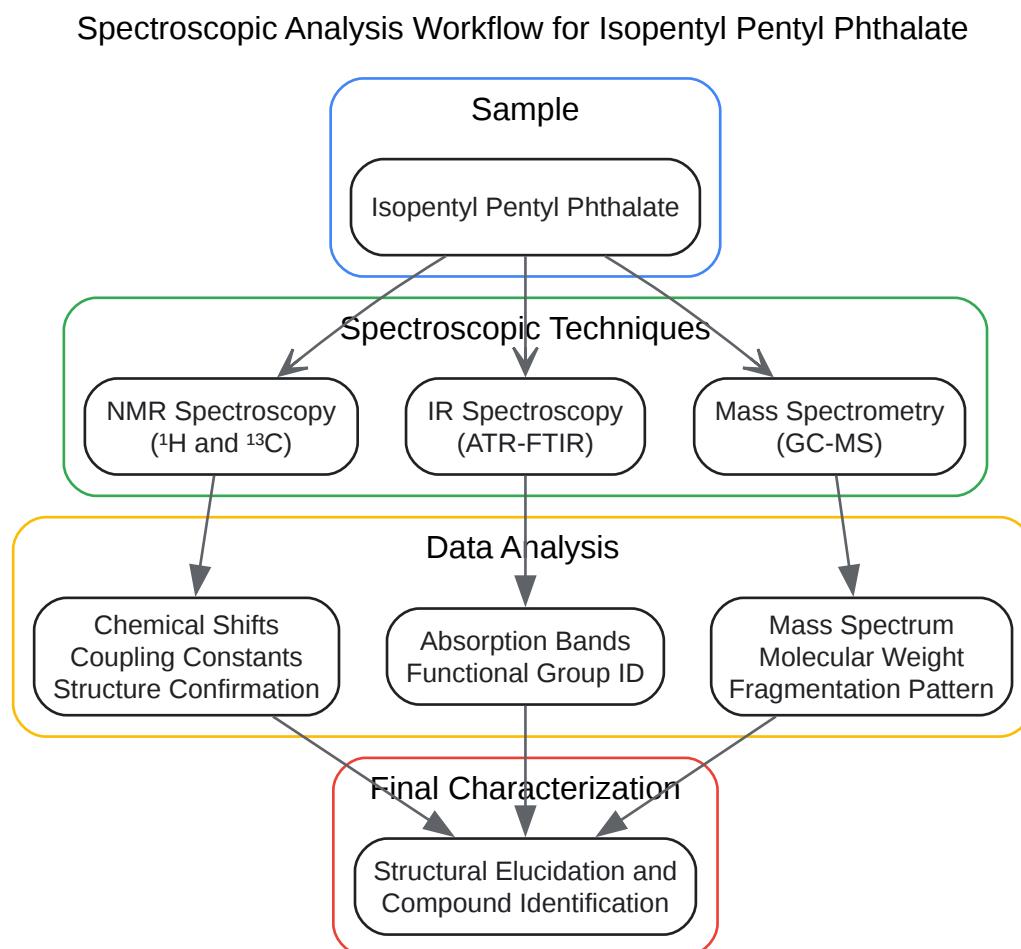
Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Position the sample on the crystal and apply gentle pressure with the built-in press to ensure good contact.[5]
- Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

4.3. Mass Spectrometry (GC-MS)

Sample Preparation:

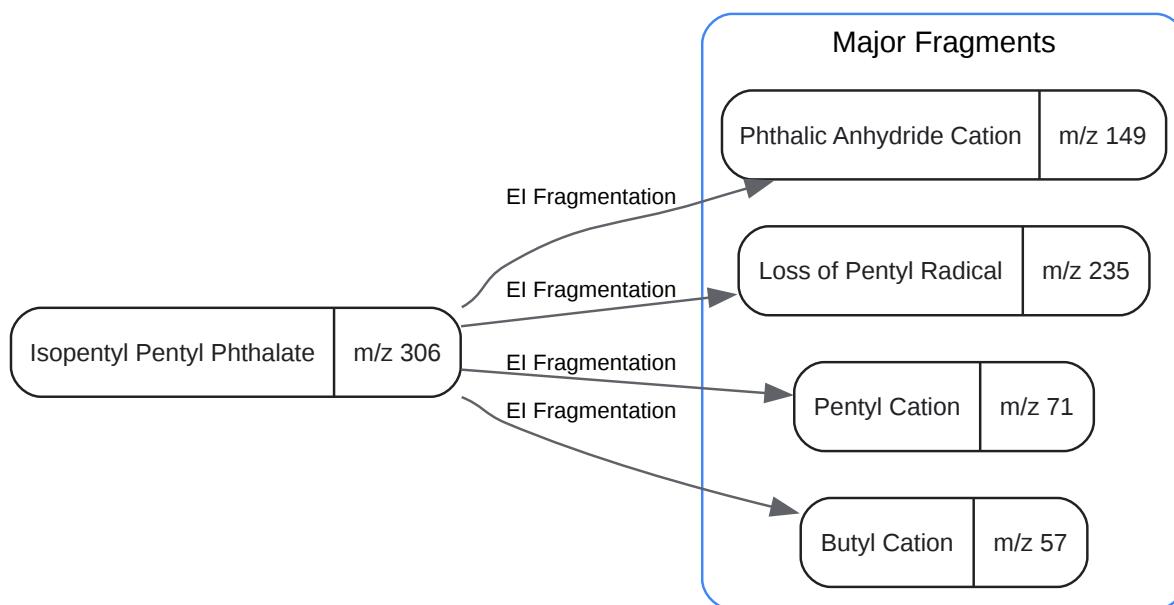
- Prepare a stock solution of **isopentyl pentyl phthalate** in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.[\[6\]](#)
- Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's linear range (e.g., 1-100 µg/mL).
- To minimize contamination, use scrupulously cleaned glassware and avoid contact with any plastic materials.[\[6\]](#)[\[7\]](#)


Data Acquisition:

- The analysis is typically performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[\[8\]](#)[\[9\]](#)
- GC Conditions:
 - Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating phthalates.[\[8\]](#)
 - Injector: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 µL. The injector temperature is often set high (e.g., 280-320°C) to ensure complete vaporization of the analyte.[\[6\]](#)
 - Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-100°C), holds for a few minutes, and then ramps up to a final temperature of around 280-300°C.[\[8\]](#)
 - Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate of about 1-1.5 mL/min.[\[8\]](#)
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[8\]](#)
 - Mass Analyzer: A quadrupole or ion trap analyzer is common.

- Scan Range: Acquire data over a mass-to-charge (m/z) range of approximately 40-450 amu.[10]
- Ion Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.[8]

Visualizations


The following diagrams illustrate the spectroscopic analysis workflow and the fragmentation of **isopentyl pentyl phthalate** in mass spectrometry.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **isopentyl pentyl phthalate**.

Mass Spectrometry Fragmentation of Isopentyl Pentyl Phthalate

[Click to download full resolution via product page](#)

Caption: Key fragments in the mass spectrum of **isopentyl pentyl phthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 8. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idaea.csic.es [idaea.csic.es]
- 10. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for isopentyl pentyl phthalate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585367#spectroscopic-data-for-isopentyl-pentyl-phthalate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com